![molecular formula C15H15ClN4O3 B2619678 3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide CAS No. 2034475-52-8](/img/structure/B2619678.png)
3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide
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Overview
Description
“3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide” is a chemical compound with the molecular formula C15H15ClN4O3 and a molecular weight of 334.76. It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide” includes a piperidine ring, a pyrimidine ring, and a pyridine ring. The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
- Research Findings :
- Research Findings :
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- Research Findings :
- Research Findings :
Cancer Treatment and CDK2 Inhibition
Zinc Complexes and Catalysis
Imidazole Derivatives and Therapeutic Potential
Magnetic Properties and Relaxation Behavior
Enzymatic Inhibition and Drug Discovery
Mechanism of Action
Target of Action
Similar compounds have been shown to target g-protein-coupled receptor 119 (gpr119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
Gpr119 agonists, like similar compounds, have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin glp-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of gpr119 can lead to increased cyclic adenosine monophosphate (camp) levels, which can affect various downstream signaling pathways .
Pharmacokinetics
Similar compounds have shown a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
Similar compounds have shown a dose response for glucose lowering, with statistically significant reductions apparent at certain doses .
Future Directions
Piperidine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . Therefore, the development of new agrochemicals in which both nontarget resistance and target resistance have not evolved is a consensus . This suggests that “3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide” and similar compounds may have potential for future research and development in the pharmaceutical and agrochemical industries.
properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-12-7-17-15(18-8-12)23-13-4-2-5-19(10-13)14(21)11-3-1-6-20(22)9-11/h1,3,6-9,13H,2,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNBGWSOFSYQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide |
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